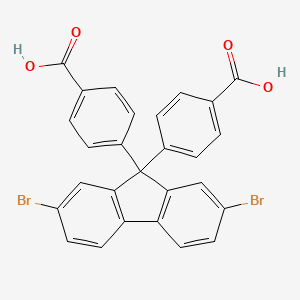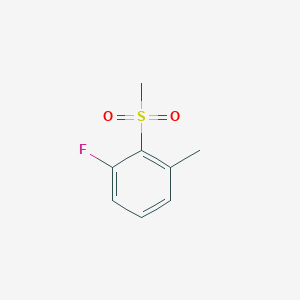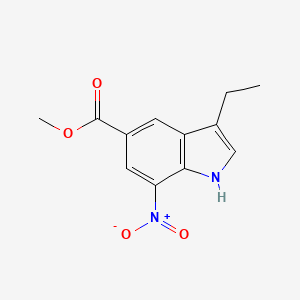![molecular formula C23H33N5 B14220203 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine CAS No. 566930-04-9](/img/structure/B14220203.png)
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is an organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine typically involves the reaction of acridine derivatives with dimethylaminopropylamine. The reaction conditions often include the use of solvents such as methanol or chloroform, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of acridine-based compounds with different substituents .
Aplicaciones Científicas De Investigación
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: Employed in the study of DNA interactions due to its ability to intercalate between DNA bases.
Medicine: Investigated for its potential use in anticancer therapies and as a fluorescent probe for imaging applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA helix and leading to various biological effects. This intercalation is facilitated by the planar structure of the acridine moiety and the presence of dimethylamino groups, which enhance binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: A related compound used in the synthesis of surfactants and other chemicals.
N,N-bis[3-(dimethylamino)propyl]amine: Another similar compound with applications in polymer chemistry and as a stabilizer.
Uniqueness
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine is unique due to its dual functional groups (acridine and dimethylamino), which confer distinct chemical reactivity and biological activity. This combination of properties makes it valuable for a wide range of applications, from chemical synthesis to biomedical research .
Propiedades
Número CAS |
566930-04-9 |
|---|---|
Fórmula molecular |
C23H33N5 |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
3-N,6-N-bis[3-(dimethylamino)propyl]acridine-3,6-diamine |
InChI |
InChI=1S/C23H33N5/c1-27(2)13-5-11-24-20-9-7-18-15-19-8-10-21(25-12-6-14-28(3)4)17-23(19)26-22(18)16-20/h7-10,15-17,24-25H,5-6,11-14H2,1-4H3 |
Clave InChI |
APCWEFKTULQHEB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)


![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
![2-amino-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B14220148.png)
![4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B14220150.png)

![3-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14220167.png)
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-4,4-dimethylpent-2-en-1-yl carbonate](/img/structure/B14220177.png)

![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)


